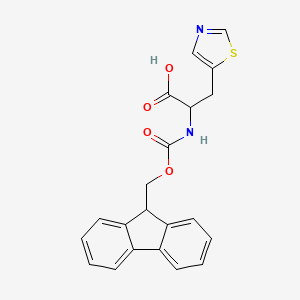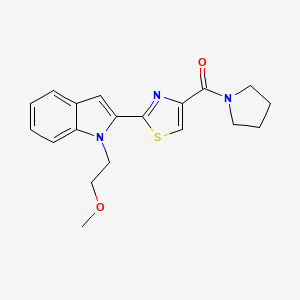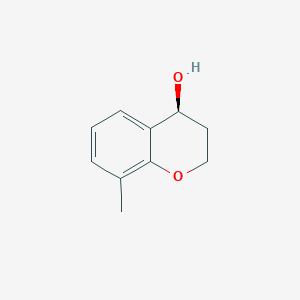![molecular formula C19H20N4O2 B2717098 N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide CAS No. 1385481-63-9](/img/structure/B2717098.png)
N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide, also known as JNJ-1661010, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known to target various protein kinases involved in the regulation of cell growth and proliferation, making it a promising candidate for the treatment of cancer and other diseases.
科学的研究の応用
Chemical Synthesis and Rearrangements
One area of research focuses on the synthetic methodologies involving cyano and benzamide derivatives. Studies have shown how these compounds participate in various chemical rearrangements. For instance, cyano and methylthio acrylamides can undergo double rearrangements with benzoic acid to yield oxazinone and diazinone derivatives, showcasing the versatility of cyano-benzamide compounds in synthetic chemistry (Yokoyama, Hatanaka, & Sakamoto, 1985).
Colorimetric Sensing
N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide derivatives have been investigated for their potential in colorimetric sensing. A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives revealed their solid-state properties and their ability to detect fluoride anions through a color transition, highlighting their application in naked-eye detection of specific ions (Younes et al., 2020).
Pharmaceutical Research
In pharmaceutical research, the detailed analysis of drug impurities is crucial. For example, seven novel impurities in Repaglinide were identified, isolated, and synthesized, demonstrating the importance of understanding and controlling impurities in drug development processes (Kancherla et al., 2018).
Electrochemical Applications
Research on electroactive polyamides incorporating bis(diphenylamino)-fluorene units demonstrates the potential of cyano-benzamide derivatives in electrochemical applications. These materials exhibit reversible electrochromic characteristics and strong fluorescence, which can be modulated by electrochemical redox, suggesting applications in smart materials and displays (Sun et al., 2016).
特性
IUPAC Name |
N-[cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-7-4-5-10-16(13)17(12-20)22-18(24)14-8-6-9-15(11-14)21-19(25)23(2)3/h4-11,17H,1-3H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSWSZBODHFGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)C2=CC(=CC=C2)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2717019.png)
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide hydrochloride](/img/structure/B2717021.png)
![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide](/img/structure/B2717024.png)


![6-(6-((3-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2717028.png)

![Tert-butyl 3-[(E)-2-nitroethenyl]azetidine-1-carboxylate](/img/structure/B2717030.png)
![N-(2-(dimethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2717032.png)
![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-(2-methoxyphenyl)urea](/img/structure/B2717033.png)
![7-Azaspiro[3.5]non-2-ene-2-carboxylic acid](/img/structure/B2717034.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2717035.png)
